molecular formula C10H12O B1312898 1-Ethenyl-3-ethoxybenzene CAS No. 107830-68-2

1-Ethenyl-3-ethoxybenzene

Cat. No.: B1312898
CAS No.: 107830-68-2
M. Wt: 148.2 g/mol
InChI Key: LXOOIXRLEJSMKX-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzene, 1-ethenyl-3-ethoxy- can be achieved through several methods. One common approach involves the ethoxylation of styrene derivatives. The reaction typically requires the presence of a catalyst, such as a Lewis acid, to facilitate the addition of the ethoxy group to the benzene ring. The reaction conditions often include moderate temperatures and controlled environments to ensure the desired product is obtained with high yield.

Industrial Production Methods: In an industrial setting, the production of benzene, 1-ethenyl-3-ethoxy- may involve large-scale ethoxylation processes. These processes utilize advanced catalytic systems and optimized reaction conditions to achieve efficient and cost-effective production. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-Ethenyl-3-ethoxybenzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the ethenyl group to an ethyl group.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reduction.

    Substitution: Reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used under acidic conditions for substitution reactions.

Major Products:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of ethyl-substituted benzene derivatives.

    Substitution: Formation of halogenated or nitrated benzene derivatives.

Scientific Research Applications

1-Ethenyl-3-ethoxybenzene has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex aromatic compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of benzene, 1-ethenyl-3-ethoxy- involves its interaction with molecular targets and pathways. The compound’s aromatic nature allows it to participate in π-π interactions with other aromatic systems. Additionally, the presence of the ethenyl and ethoxy groups can influence its reactivity and binding affinity with various enzymes and receptors. These interactions can modulate biological pathways and result in specific physiological effects.

Comparison with Similar Compounds

    Styrene: Similar structure but lacks the ethoxy group.

    Ethylbenzene: Similar structure but lacks the ethenyl group.

    Phenethyl alcohol: Contains an ethyl group and a hydroxyl group instead of an ethoxy group.

Uniqueness: 1-Ethenyl-3-ethoxybenzene is unique due to the presence of both the ethenyl and ethoxy groups, which confer distinct chemical and physical properties

Properties

IUPAC Name

1-ethenyl-3-ethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O/c1-3-9-6-5-7-10(8-9)11-4-2/h3,5-8H,1,4H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXOOIXRLEJSMKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50470355
Record name Benzene, 1-ethenyl-3-ethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50470355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107830-68-2
Record name Benzene, 1-ethenyl-3-ethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50470355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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